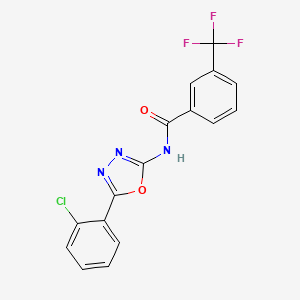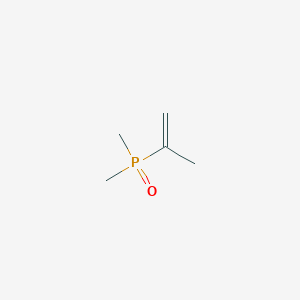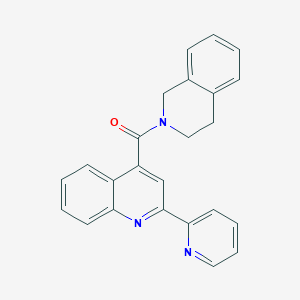
(2-(2-Fluorophenyl)thiazolidin-3-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "(2-(2-Fluorophenyl)thiazolidin-3-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone" is a heterocyclic compound that likely shares structural similarities with other thiazole and thiadiazole derivatives. These types of compounds have been extensively studied due to their wide range of biological activities and applications in material science and pharmaceuticals. For instance, thiazole derivatives have been synthesized as potential bioisosteres of salicylidene acylhydrazides, which are known inhibitors of type III secretion in Gram-negative bacteria . Thiophene derivatives, another closely related class, have shown a broad spectrum of biological activities and are also utilized in various applications such as organic electronics .
Synthesis Analysis
The synthesis of related thiazole and thiadiazole compounds involves multi-step reactions, often starting with precursor molecules that undergo condensation, cyclization, and purification processes. For example, a library of [4-(2-hydroxyphenyl)thiazol-2-yl]methanones was prepared through a four-step synthesis process . Similarly, the synthesis of a thiophene derivative was reported to involve the reaction of a precursor with ethanol and orthophosphoric acid, followed by purification steps including extraction and recrystallization . These methods provide a basis for understanding the potential synthetic routes that could be applied to the compound .
Molecular Structure Analysis
The molecular structure of thiazolidinone and thiadiazole derivatives is characterized by the presence of heterocyclic rings that can adopt various conformations. For instance, a synthesized thiazolidinone derivative was found to have a twist conformation of the thiazolidinone ring, with the phenyl and thiadiazole rings adopting specific dihedral angles . These structural details are crucial for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Thiazole and thiadiazole compounds can participate in a variety of chemical reactions due to their reactive sites. The presence of fluorine atoms can influence the electronic properties of the ring and affect its reactivity. Although the specific chemical reactions of "(2-(2-Fluorophenyl)thiazolidin-3-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone" are not detailed in the provided papers, the reported chemical behavior of similar compounds can shed light on the types of reactions it may undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole and thiadiazole derivatives can vary widely depending on their specific substituents and molecular structure. For example, the crystal structure of a thiadiazole derivative revealed the presence of hydrogen bonding interactions, which can influence the compound's solubility, melting point, and stability . These properties are important for the compound's application in drug design and material science. The provided papers do not detail the properties of the specific compound , but they offer insights into the general characteristics of related compounds .
Zukünftige Richtungen
Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .
Wirkmechanismus
Target of action
Thiazolidines and thiadiazoles have been found in many bioactive compounds and can bind with high affinity to multiple receptors . The specific targets can vary widely depending on the exact structure and functional groups of the compound.
Mode of action
The interaction of thiazolidines and thiadiazoles with their targets can result in a variety of effects. For example, some derivatives have been found to have antiviral, anti-inflammatory, anticancer, antioxidant, antimicrobial, and other activities .
Biochemical pathways
The affected pathways can also vary widely. For instance, some thiazolidine and thiadiazole derivatives have been found to inhibit key enzymes in various biochemical pathways, leading to their therapeutic effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of thiazolidines and thiadiazoles can depend on their exact structure and functional groups. Some derivatives are known to be highly soluble in water and other polar solvents, which can influence their bioavailability .
Result of action
The molecular and cellular effects can include inhibition of key enzymes, disruption of cell membrane integrity, interference with DNA or RNA synthesis, and other effects, depending on the specific targets and mode of action .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of thiazolidines and thiadiazoles .
Eigenschaften
IUPAC Name |
[2-(2-fluorophenyl)-1,3-thiazolidin-3-yl]-(4-propylthiadiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3OS2/c1-2-5-12-13(22-18-17-12)14(20)19-8-9-21-15(19)10-6-3-4-7-11(10)16/h3-4,6-7,15H,2,5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDYGLJYYXHDJRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CCSC2C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-chlorophenyl)methoxy]-1,3-bis(phenylsulfanyl)propan-2-imine](/img/structure/B2518182.png)

![3-cyclopropylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2518185.png)


![2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2518193.png)

![1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2518196.png)



![2-(3-Chlorophenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2518202.png)
![6-[[5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2518203.png)
